molecular formula C18H26N2O2 B7187519 N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide

N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide

Cat. No.: B7187519
M. Wt: 302.4 g/mol
InChI Key: BTHXZYXJQKUESF-UHFFFAOYSA-N
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Description

N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide is a complex organic compound that features a piperidine ring, a dimethylphenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-8-7-9-16(14(13)2)17-10-5-6-11-20(17)18(22)12-19(4)15(3)21/h7-9,17H,5-6,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHXZYXJQKUESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCCN2C(=O)CN(C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the dimethylphenyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the Acetamide Moiety: This is typically done through amidation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or ketones.

    Reduction: This can result in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the dimethylphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-ethylacetamide
  • N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-propylacetamide

Uniqueness

N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

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